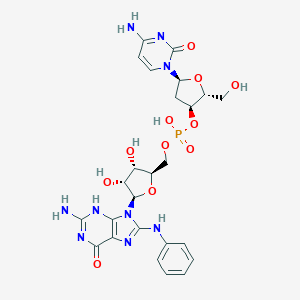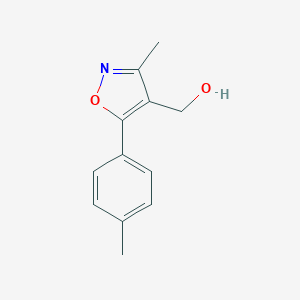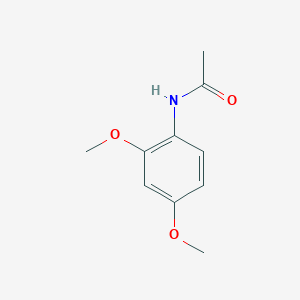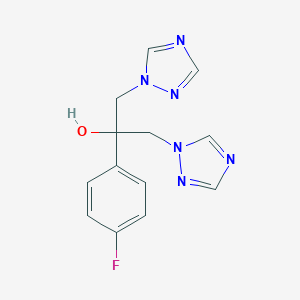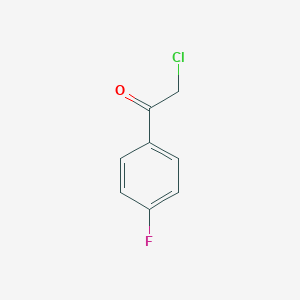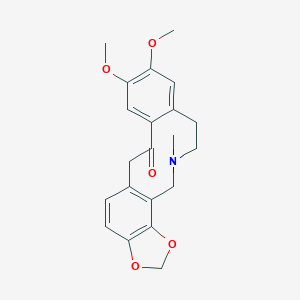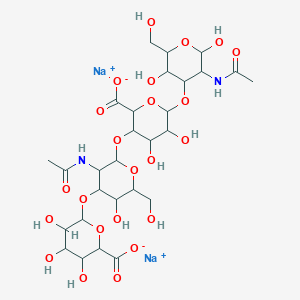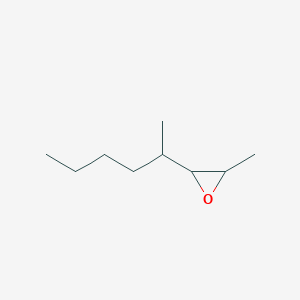
Chloroacetyl-D2 chloride
Overview
Description
Chloroacetyl-D2 chloride is a deuterated derivative of chloroacetyl chloride, with the molecular formula C2D2Cl2O. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to yellow liquid that is primarily used as a reagent in organic synthesis.
Mechanism of Action
Target of Action
Chloroacetyl-D2 chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . It can react with other compounds to form acylated derivatives, which undergo further chemical reactions .
Mode of Action
The mode of action of this compound is primarily through its ability to form acyl chloride groups . It can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation, etc .
Biochemical Pathways
This compound is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . This compound causes the acylation of cyano-pyrazoline during the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .
Pharmacokinetics
It is known that this compound is utilized in the preparation of surfactants, enhancing drug delivery and pharmacokinetics .
Result of Action
The major use of this compound is as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor . Some this compound is also used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .
Action Environment
Like other acyl chlorides, reaction with other protic compounds such as amines, alcohols, and water generates hydrochloric acid, making it a lachrymator . There is no regulated permissible exposure limit set by the Occupational Safety and Health Administration . Therefore, it is essential to note that this compound poses significant toxicity risks, causing eye irritation and organ damage upon exposure . Strict safety precautions must be implemented when handling this compound to safeguard human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroacetyl-D2 chloride can be synthesized through several methods:
Carbonylation of Methylene Chloride: This method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.
Oxidation of Vinylidene Chloride: Vinylidene chloride is oxidized to produce chloroacetyl chloride, which can then be deuterated.
Addition of Chlorine to Ketene: Ketene reacts with chlorine to form chloroacetyl chloride, which is subsequently deuterated.
Industrial Production Methods
Industrially, chloroacetyl chloride is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene. The deuteration process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas or deuterated reagents.
Chemical Reactions Analysis
Types of Reactions
Chloroacetyl-D2 chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: Reaction with water results in the formation of chloroacetic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Solvents: Tetrahydrofuran, dichloromethane, toluene.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Chloroacetic Acid: Formed from hydrolysis.
Scientific Research Applications
Chloroacetyl-D2 chloride is used in various scientific research applications:
Organic Synthesis: As a reagent for the synthesis of deuterated compounds.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Biological Studies: Employed in isotope labeling studies to trace metabolic pathways.
Industrial Chemistry: Used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Chloroacetyl-D2 chloride is compared with other similar compounds such as:
Chloroacetyl Chloride: The non-deuterated form, which is more commonly used but lacks the stability and tracing capabilities of the deuterated form.
Acetyl Chloride: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Bromoacetyl Chloride: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
This compound is unique due to its deuterium content, which provides enhanced stability and allows for its use in isotope labeling studies.
Properties
IUPAC Name |
2-chloro-2,2-dideuterioacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
